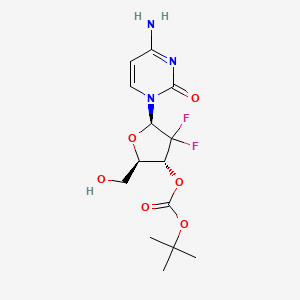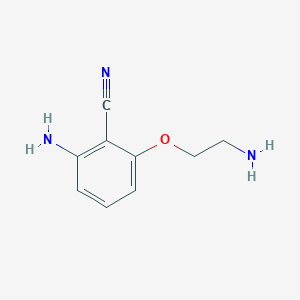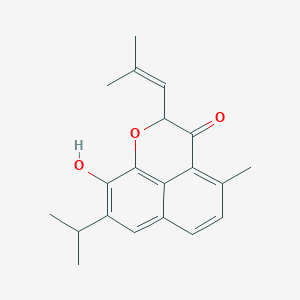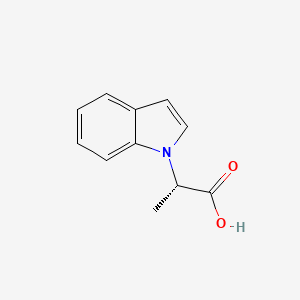
AC-Tyr-(nme)val-ala-(nme)asp-cho
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a highly selective, competitive, and irreversible inhibitor of caspase-1, an enzyme involved in the inflammatory process and apoptosis . This compound is particularly significant in biochemical research due to its specificity and effectiveness in inhibiting caspase-1.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AC-Tyr-(nme)val-ala-(nme)asp-cho involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically includes the following steps:
Resin Loading: The synthesis begins with the attachment of the first amino acid to a solid resin.
Chain Elongation: Subsequent amino acids are added sequentially. Each addition involves
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and all protecting groups are removed.
The specific reaction conditions, such as temperature, solvents, and reagents, are optimized to ensure high yield and purity of the peptide .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automation and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure consistency and quality. The use of automated peptide synthesizers allows for the efficient and reproducible production of large quantities of the peptide.
化学反応の分析
Types of Reactions
AC-Tyr-(nme)val-ala-(nme)asp-cho can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, potentially altering its activity or stability.
Reduction: Reduction reactions can be used to modify the peptide, such as reducing disulfide bonds if present.
Substitution: Certain functional groups within the peptide can be substituted with others to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various organic reagents depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could result in the cleavage of disulfide bonds.
科学的研究の応用
AC-Tyr-(nme)val-ala-(nme)asp-cho has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies of apoptosis and inflammation due to its role as a caspase-1 inhibitor.
Medicine: Investigated for potential therapeutic applications in diseases involving excessive inflammation, such as autoimmune disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用機序
The compound exerts its effects by binding to the active site of caspase-1, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of pro-inflammatory cytokines, such as interleukin-1β, thus reducing inflammation. The molecular targets include the active site cysteine residue of caspase-1, and the pathway involves the suppression of the inflammatory response .
類似化合物との比較
Similar Compounds
Z-VAD-FMK: Another caspase inhibitor but with broader specificity.
Ac-YVAD-CHO: A selective caspase-1 inhibitor similar to AC-Tyr-(nme)val-ala-(nme)asp-cho but with different structural features.
Uniqueness
This compound is unique due to its high selectivity and irreversible inhibition of caspase-1. This specificity makes it a valuable tool in research focused on inflammation and apoptosis, providing more precise insights compared to broader-spectrum inhibitors .
特性
分子式 |
C25H36N4O8 |
|---|---|
分子量 |
520.6 g/mol |
IUPAC名 |
3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]-methylamino]-3-methylbutanoyl]amino]propanoyl-methylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H36N4O8/c1-14(2)22(23(35)26-15(3)24(36)28(5)18(13-30)12-21(33)34)29(6)25(37)20(27-16(4)31)11-17-7-9-19(32)10-8-17/h7-10,13-15,18,20,22,32H,11-12H2,1-6H3,(H,26,35)(H,27,31)(H,33,34) |
InChIキー |
YWDYZNNKJIPYAY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)N(C)C(CC(=O)O)C=O)N(C)C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12102272.png)







